Cas no 368447-79-4 ((1R)-1-3-(methylsulfanyl)phenylethan-1-amine)
(1R)-1-3-(methylsulfanyl)phenylethan-1-amine Chemical and Physical Properties
Names and Identifiers
-
- 1-(3-Methylsulfanylphenyl)ethanamine
- (1R)-1-(3-methylsulfanylphenyl)ethanamine
- (1R)-(-)-1-[(4R,5S)-2,2-dimethyl-5-vinyl-1,3-dioxolan-4-yl]-2-(triphenylmethyloxy)ethan-1-ol
- (1R)-(+)-1-[3-(methylsulfanyl)phenyl]ethylamine
- (1R)-1-((
- (1R)-1-[(tert-butyldimethylsilyl)oxy]cyclopent-2-en-4-one
- (1R)-1-[3-(methylsulfanyl)phenyl]ethanamine
- (R)-4-< (tert-butyldimethylsilyl)oxy> -2-cyclopentenone
- 4-(R)-(+)-tert-butyldimethylsilyloxy-2-cyclopenten-1-one
- MONOACETONE GLUCOSE
- Monoacetone-D-glucose
- MONOACETONGLUCOSE
- (1R)-1-(3-Methylthiophenyl)ethylamine
- (R)-1-(3-(Methylthio)phenyl)ethanamine
- MFCD09414792
- EN300-1848550
- 368447-79-4
- (alphaR)-alpha-Methyl-3-(methylthio)benzenemethanamine
- AKOS006329769
- N11121
- (1R)-1-[3-(methylsulfanyl)phenyl]ethan-1-amine
- (1R)-1-3-(methylsulfanyl)phenylethan-1-amine
-
- MDL: MFCD32665944
- Inchi: 1S/C9H13NS/c1-7(10)8-4-3-5-9(6-8)11-2/h3-7H,10H2,1-2H3/t7-/m1/s1
- InChI Key: KVIZMMPDLWLVQE-SSDOTTSWSA-N
- SMILES: S(C)C1=CC=CC(=C1)[C@@H](C)N
Computed Properties
- Exact Mass: 167.07687059g/mol
- Monoisotopic Mass: 167.07687059g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 116
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 51.3Ų
(1R)-1-3-(methylsulfanyl)phenylethan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB529583-500 mg |
(1R)-1-(3-Methylthiophenyl)ethylamine hydrochloride, 95% ee 97%; . |
368447-79-4 | 95% | 500MG |
€251.80 | 2023-04-17 | |
| abcr | AB529583-1 g |
(1R)-1-(3-Methylthiophenyl)ethylamine hydrochloride, 95% ee 97%; . |
368447-79-4 | 95% | 1g |
€346.50 | 2023-04-17 | |
| abcr | AB529583-5 g |
(1R)-1-(3-Methylthiophenyl)ethylamine hydrochloride, 95% ee 97%; . |
368447-79-4 | 95% | 5g |
€964.50 | 2023-04-17 | |
| abcr | AB529583-500mg |
(1R)-1-(3-Methylthiophenyl)ethylamine hydrochloride, 95% ee 97%; . |
368447-79-4 | 95% | 500mg |
€251.80 | 2025-04-19 | |
| abcr | AB529583-1g |
(1R)-1-(3-Methylthiophenyl)ethylamine hydrochloride, 95% ee 97%; . |
368447-79-4 | 95% | 1g |
€346.50 | 2025-04-19 | |
| abcr | AB529583-5g |
(1R)-1-(3-Methylthiophenyl)ethylamine hydrochloride, 95% ee 97%; . |
368447-79-4 | 95% | 5g |
€964.50 | 2025-04-19 | |
| Enamine | EN300-1848550-1g |
(1R)-1-[3-(methylsulfanyl)phenyl]ethan-1-amine |
368447-79-4 | 1g |
$1200.0 | 2023-09-19 | ||
| Enamine | EN300-1848550-5g |
(1R)-1-[3-(methylsulfanyl)phenyl]ethan-1-amine |
368447-79-4 | 5g |
$3479.0 | 2023-09-19 | ||
| Enamine | EN300-1848550-10g |
(1R)-1-[3-(methylsulfanyl)phenyl]ethan-1-amine |
368447-79-4 | 10g |
$5159.0 | 2023-09-19 | ||
| Enamine | EN300-1848550-0.05g |
(1R)-1-[3-(methylsulfanyl)phenyl]ethan-1-amine |
368447-79-4 | 0.05g |
$1008.0 | 2023-09-19 |
(1R)-1-3-(methylsulfanyl)phenylethan-1-amine Suppliers
(1R)-1-3-(methylsulfanyl)phenylethan-1-amine Related Literature
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
Additional information on (1R)-1-3-(methylsulfanyl)phenylethan-1-amine
Introduction to (1R)-1-3-(methylsulfanyl)phenylethan-1-amine and Its Significance in Modern Chemical Biology
(1R)-1-3-(methylsulfanyl)phenylethan-1-amine, with the CAS number 368447-79-4, is a compound of significant interest in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural and functional properties, has garnered attention for its potential applications in drug development and therapeutic interventions. The compound's stereochemistry, specifically its (1R) configuration, plays a crucial role in determining its biological activity and interaction with target molecules.
The3-(methylsulfanyl)phenyl moiety is a key feature of this compound, contributing to its distinctive chemical profile. This group is known for its ability to modulate various biological pathways, making it a valuable scaffold for the design of novel bioactive molecules. Theethan-1-amine backbone further enhances the compound's potential by providing a versatile platform for further functionalization and derivatization.
In recent years, there has been growing interest in the development of chiral drugs due to their improved efficacy and reduced side effects compared to their racemic counterparts. The (1R) configuration of (1R)-1-3-(methylsulfanyl)phenylethan-1-amine aligns with this trend, as enantiomerically pure compounds often exhibit more predictable and favorable pharmacokinetic profiles. This has spurred extensive research into understanding the stereochemical requirements of biological targets and developing methodologies for the efficient synthesis of enantiopure compounds.
One of the most compelling aspects of (1R)-1-3-(methylsulfanyl)phenylethan-1-amine is its potential in the development of targeted therapies. Themethylsulfanyl group, in particular, has been shown to interact with various biological receptors and enzymes, influencing cellular signaling pathways. This property makes it an attractive candidate for the design of drugs that can selectively modulate specific targets, thereby minimizing off-target effects.
Recent studies have highlighted the role of (1R)-1-3-(methylsulfanyl)phenylethan-1-amine in modulating neurotransmitter systems. For instance, research suggests that this compound may interact with serotonin receptors, potentially leading to applications in the treatment of neurological disorders. The precise stereochemistry of the molecule ensures that it can effectively bind to these receptors without eliciting unwanted side effects associated with racemic mixtures.
The synthesis of (1R)-1-3-(methylsulfanyl)phenylethan-1-amine presents unique challenges due to its complex stereochemical framework. However, advances in asymmetric synthesis have made it possible to produce this compound with high enantiomeric purity. Techniques such as chiral auxiliary-assisted synthesis and transition metal-catalyzed asymmetric reactions have been particularly effective in achieving this goal. These methodologies not only enhance the yield and efficiency of synthesis but also improve the overall quality of the final product.
The pharmacological properties of (1R)-1-3-(methylsulfanyl)phenylethan-1-amine have been extensively studied in vitro and in vivo. Preclinical trials have demonstrated its potential as a therapeutic agent for various conditions, including depression, anxiety disorders, and neurodegenerative diseases. The compound's ability to modulate neurotransmitter levels without significant toxicity makes it a promising candidate for further clinical development.
In addition to its therapeutic applications, (1R)-1-3-(methylsulfanyl)phenylethan-1-amine also holds significance in chemical biology research. Its unique structure provides insights into the mechanisms of action of related compounds and helps researchers understand how stereochemistry influences biological activity. This knowledge is crucial for designing more effective drugs and optimizing existing therapeutic strategies.
The future prospects for (1R)-1-3-(methylsulfanyl)phenylethan-1-amine are bright, with ongoing research aimed at expanding its applications and improving its synthetic methodologies. As our understanding of biological systems continues to grow, compounds like this one will play an increasingly important role in drug development and disease treatment. The combination of innovative chemistry and biological insights ensures that (1R)-1-3-(methylsulfanyl)phenylethan-1-amine will remain at the forefront of chemical biology research for years to come.
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